molecular formula C17H10KNO7 B12684579 Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate CAS No. 84696-68-4

Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate

Cat. No.: B12684579
CAS No.: 84696-68-4
M. Wt: 379.36 g/mol
InChI Key: BCXHLVCJJTXBRG-UHFFFAOYSA-M
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Description

Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate is a complex organic compound belonging to the class of aristolochic acids and derivatives. These compounds are known for their unique structural features, including a nitrophenanthro[3,4-d][1,3]dioxole ring system substituted at specific positions by a carboxyl group, a nitro group, and a methoxy group

Preparation Methods

The synthesis of Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate typically involves multiple steps, starting from simpler aromatic compounds. The key steps include nitration, methoxylation, and cyclization reactions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and analysis . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as secretory phospholipase A2, by binding to their active sites . This interaction disrupts the normal function of the enzymes, leading to various biological effects. The compound also affects cellular pathways involved in apoptosis and cell proliferation .

Comparison with Similar Compounds

Potassium 8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylate is compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84696-68-4

Molecular Formula

C17H10KNO7

Molecular Weight

379.36 g/mol

IUPAC Name

potassium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate

InChI

InChI=1S/C17H11NO7.K/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

BCXHLVCJJTXBRG-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[K+]

Origin of Product

United States

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